molecular formula C9H15N3O2 B13316140 5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13316140
M. Wt: 197.23 g/mol
InChI Key: YEDNXJGGYBQZTC-UHFFFAOYSA-N
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Description

5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative characterized by a six-membered saturated ring containing two ketone groups (at positions 2 and 4) and an amino substituent at position 5. The 1-position is substituted with a 2,2-dimethylpropyl (neopentyl) group, a branched alkyl chain that enhances steric bulk and lipophilicity . This compound belongs to a class of modified pyrimidines, which are often explored for pharmaceutical applications due to their structural resemblance to nucleic acid bases like thymine and uracil. The neopentyl group may influence pharmacokinetic properties, such as metabolic stability and membrane permeability, while the amino group provides hydrogen-bonding capability, critical for molecular interactions .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-amino-1-(2,2-dimethylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)5-12-4-6(10)7(13)11-8(12)14/h4H,5,10H2,1-3H3,(H,11,13,14)

InChI Key

YEDNXJGGYBQZTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C=C(C(=O)NC1=O)N

Origin of Product

United States

Preparation Methods

Starting Material: 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Analogues

  • The synthesis often starts from 6-amino-uracil derivatives, which contain reactive amino groups at position 6 and keto groups at positions 2 and 4.
  • These compounds serve as nucleophilic centers for further substitution or ring construction.

Alkylation at N-1 Position

  • Alkylation of the nitrogen at position 1 with bulky alkyl groups such as 2,2-dimethylpropyl can be achieved via nucleophilic substitution using alkyl halides or alkylating agents under basic conditions.
  • For example, reaction of the uracil derivative with 2,2-dimethylpropyl bromide or chloride in the presence of potassium carbonate or other bases in polar aprotic solvents (e.g., DMF) can yield the desired N-alkylated product.

Introduction of the 5-Amino Group

  • The amino group at position 5 can be introduced by substitution reactions on 5-bromo or 5-chloro precursors.
  • Literature reports show that 5-bromo-6-aminouracil can be converted to 5-amino derivatives by reaction with ammonia or amines under suitable conditions, often involving nucleophilic aromatic substitution.
  • Alternatively, direct amination can be achieved by using amination reagents or via reduction of nitro precursors at position 5.

Multi-Component Condensation Methods

  • One-pot multi-component reactions involving 6-amino-uracil derivatives, aldehydes, and amines are widely used to construct substituted tetrahydropyrimidine derivatives.
  • For example, reaction of 6-amino-1,3-dimethylpyrimidine-2,4-dione with formaldehyde and primary amines in ethanol at mild temperatures (around 35 °C) for several hours followed by standing at room temperature for days leads to formation of substituted tetrahydropyrimidine products.
  • These reactions proceed via Mannich-type condensation, forming methylene bridges and introducing various substituents at the 5-position.
  • Yields vary depending on the substituents on the amines and aldehydes, with electron-donating groups generally increasing yields (e.g., methoxy substituents).

Alternative Synthetic Routes

Reaction with Schiff Bases and Isothiocyanates

  • Reaction of 6-amino-uracil derivatives with Schiff bases followed by formaldehyde treatment can lead to complex substituted tetrahydropyrimidines.
  • Reaction with phenyl isothiocyanate followed by benzaldehyde affords thioxo-substituted derivatives, which can be precursors for further functionalization.

Cyclization Reactions

  • Intramolecular cyclizations involving amino and keto groups can be promoted under reflux or acidic conditions to form fused ring systems or spiro compounds related to tetrahydropyrimidine-2,4-diones.

Reaction Conditions and Purification

  • Typical solvents: ethanol, methanol, DMF, or solvent-free conditions (for some reactions).
  • Temperature range: room temperature to reflux (~35 °C to 80 °C).
  • Reaction times: from hours to several days depending on the method.
  • Purification: filtration of precipitates, recrystallization from ethanol or other solvents.
  • Characterization: melting point, IR, NMR (^1H and ^13C), mass spectrometry, elemental analysis.

Data Table Summarizing Typical Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
N-1 Alkylation 2,2-Dimethylpropyl halide, K2CO3, DMF, reflux 50-70 Alkylation at N-1 position
5-Bromo to 5-Amino substitution Ammonia or amine, ethanol, reflux or RT 60-80 Nucleophilic aromatic substitution
Mannich-type condensation 6-Amino-uracil, formaldehyde, primary amine, EtOH, 35 °C, 2 h + 3 days RT 25-93 Electron-donating groups improve yield
Schiff base + formaldehyde Schiff base, formaldehyde, EtOH, reflux ~30 For thioxo or fused derivatives
Cyclization Acidic or reflux conditions Variable For spiro or fused ring systems

Research Discoveries and Notes

  • Electron-donating substituents on aldehydes and amines enhance reaction yields significantly.
  • The presence of bis-nucleophilic centers in 6-amino-uracil allows for diverse ring constructions, including bis-pyrimido[4,5-d]pyrimidine systems.
  • Multi-component reactions offer efficient one-pot strategies to access complex derivatives, reducing the need for multi-step synthesis and hazardous solvents.
  • Spectroscopic data confirm the structure and substitution pattern, with characteristic IR bands for NH, CH, and CO groups and NMR signals for methyl and methylene protons.
  • Elemental analysis and mass spectrometry provide further confirmation of molecular composition and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be contextualized by comparing it with related derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Tetrahydropyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-(2,2-dimethylpropyl), 5-amino C₉H₁₅N₃O₂ 213.24 High lipophilicity (neopentyl group), potential for hydrogen bonding (amino and dione groups)
5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-methyl, 5-amino C₅H₇N₃O₂ 141.13 Increased water solubility (smaller substituent), basic pyrimidine core
6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-(2-methylpropyl), 5-(2-chloroacetyl), 6-amino C₁₀H₁₄ClN₃O₃ 260.70 Electrophilic chloroacetyl group enhances reactivity; potential for covalent binding
Thymine (5-methylpyrimidine-2,4-dione) 5-methyl C₅H₆N₂O₂ 126.11 Natural nucleic acid base; limited lipophilicity; foundational structure for analogs
6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-(2-phenoxyethoxymethyl), 5-ethyl, 6-(3,5-dimethylbenzyl) C₂₄H₂₈N₂O₄ 408.48 Bulky aromatic substituents; hydrogen-bonded dimerization in crystal lattice

Key Findings:

Substituent Effects on Lipophilicity: The neopentyl group in the target compound significantly increases lipophilicity compared to simpler analogs like 5-amino-1-methyl derivatives (clogP ≈ 1.8 vs. −0.5) . This property may enhance blood-brain barrier penetration or prolong half-life in vivo. In contrast, thymine’s small 5-methyl group limits lipophilicity, favoring solubility in aqueous environments .

Hydrogen-Bonding and Crystallography: The amino and dione groups in the target compound enable hydrogen bonding, as observed in structurally similar derivatives. For example, 6-(3,5-dimethylbenzyl)-5-ethyl-... forms N–H⋯O hydrogen-bonded dimers in its crystal structure . Thymine’s lack of an amino group restricts its hydrogen-bonding diversity, though it participates in Watson-Crick base pairing via N–H⋯O and O–H⋯N interactions .

Biological Relevance :

  • While thymine is integral to DNA, synthetic analogs like the target compound are often designed for antiviral or enzyme-inhibitory activity. For instance, derivatives with chloroacetyl groups (e.g., ) may act as alkylating agents in drug design .
  • The neopentyl group’s steric bulk could reduce metabolic degradation by cytochrome P450 enzymes, a common issue with smaller alkyl chains .

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., 1-methyl) are synthesized via straightforward alkylation of pyrimidine precursors . In contrast, introducing neopentyl or aromatic groups requires advanced coupling strategies, as seen in and .

Biological Activity

5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₇H₁₀N₄O₃
  • Molecular Weight : 198.18 g/mol
  • CAS Number : 7597-60-6
  • IUPAC Name : N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide

Biological Activity Overview

The biological activity of 5-Amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been explored in various studies. The compound exhibits several pharmacological properties which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds demonstrate significant antimicrobial properties. For instance, studies have shown that certain modifications to the tetrahydropyrimidine structure enhance its efficacy against various bacterial strains.

2. Neuroactivity

Some studies suggest that similar compounds may exhibit neuroactive properties. Compounds with structural similarities have been tested for their effects on neurotransmitter systems and have shown potential as neuroprotective agents.

3. Antitumor Activity

Preliminary data suggest that this compound may possess antitumor properties. In vitro studies demonstrated cytotoxic effects against certain cancer cell lines, indicating a need for further exploration into its mechanisms of action.

Case Study 1: Antimicrobial Efficacy

A study published in European Journal of Medicinal Chemistry evaluated a series of tetrahydropyrimidine derivatives for their antimicrobial activity. The results indicated that modifications at the amino position significantly enhanced activity against Gram-positive bacteria while retaining low toxicity in mammalian cells .

Case Study 2: Neuroprotective Effects

In a study assessing the neuroprotective potential of related compounds, researchers found that certain derivatives could inhibit neuronal apoptosis in vitro. This suggests a possible mechanism through which these compounds could provide protective effects against neurodegenerative diseases .

Case Study 3: Antitumor Activity

A recent investigation into the cytotoxic effects of tetrahydropyrimidine derivatives on cancer cell lines revealed that some compounds induced apoptosis through mitochondrial pathways. The study highlighted the importance of structural features in enhancing antitumor activity .

Data Table: Summary of Biological Activities

Biological ActivityReferenceObservations
Antimicrobial Enhanced activity against Gram-positive bacteria with low mammalian toxicity.
Neuroactivity Inhibition of neuronal apoptosis; potential for neuroprotection.
Antitumor Induction of apoptosis in cancer cell lines; structure-dependent efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-1-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted urea derivatives with β-keto esters or via Biginelli-like protocols. Key steps include:

  • Substrate preparation : Use of 2,2-dimethylpropylamine and urea derivatives as starting materials.
  • Reaction optimization : Temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and acidic/basic catalysts (e.g., HCl or p-TsOH) to enhance yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the pure compound .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm hydrogen and carbon environments, especially distinguishing between keto-enol tautomers.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C10H17N3O2\text{C}_{10}\text{H}_{17}\text{N}_3\text{O}_2) and isotopic patterns.
  • X-ray crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding networks in the solid state .

Q. What are the primary research applications of this compound in biological systems?

  • Methodology :

  • Nucleoside analog studies : Investigate its role in mimicking thymidine or uracil derivatives in DNA/RNA synthesis inhibition assays.
  • Enzyme inhibition : Test against thymidylate synthase or dihydrofolate reductase using spectrophotometric or radiolabeled substrate assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data reported for this compound?

  • Methodology :

  • Solubility profiling : Use systematic solvent screens (e.g., DMSO, PBS, ethanol) with UV-Vis spectroscopy or HPLC to quantify solubility under varying pH (4–9) and temperatures (4–37°C).
  • Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS to identify degradation products (e.g., hydrolysis of the tetrahydropyrimidine ring) .

Q. What strategies are effective for improving the compound’s bioavailability in in vivo models?

  • Methodology :

  • Prodrug design : Introduce ester or phosphate groups at the 5-amino position to enhance membrane permeability.
  • Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve pharmacokinetic profiles .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • Molecular docking : Screen against viral polymerase or cancer-related enzymes (e.g., HIV-1 reverse transcriptase) using AutoDock Vina or Schrödinger Suite.
  • QSAR studies : Correlate substituent effects (e.g., alkyl chain length at the 1-position) with IC50_{50} values to predict activity .

Q. What experimental approaches address discrepancies in reported spectral data (e.g., NMR shifts)?

  • Methodology :

  • Tautomer equilibria : Use variable-temperature NMR (VT-NMR) to detect keto-enol or amine-imine tautomerism.
  • Isotopic labeling : Synthesize 15N^{15} \text{N}-labeled analogs to resolve overlapping signals in crowded spectral regions .

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